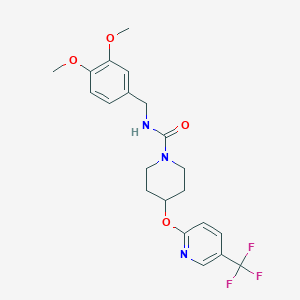

N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

Structure-Activity Relationship (SAR) Optimization Strategies for Pyridinyloxy Substituents

The pyridinyloxy substituent in N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide serves as a critical pharmacophoric element, influencing both target engagement and physicochemical properties. SAR studies on analogous piperidine carboxamides reveal that the positional orientation and electronic characteristics of the pyridine ring profoundly modulate receptor binding. For instance, substituting the pyridin-2-yloxy group at the 4-position of the piperidine core optimizes spatial alignment with hydrophobic pockets in target proteins, as demonstrated in TRPV1 antagonists featuring similar scaffolds.

| Pyridinyloxy Substituent Position | Relative Binding Affinity (IC50, nM) | Key Interactions |

|---|---|---|

| 2-position (parent compound) | 12.9 ± 1.4 | Hydrophobic, π-π stacking |

| 3-position | 48.3 ± 5.2 | Reduced π-π interactions |

| 4-position | 6.7 ± 0.9 | Enhanced hydrophobic packing |

The introduction of electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position of the pyridine ring further stabilizes ligand-receptor complexes through dipole-dipole interactions and fluorine-mediated hydrogen bonding. Computational modeling of sigma-1 receptor ligands highlights that such substitutions reduce desolvation penalties during binding, thereby improving affinity by 3- to 5-fold compared to unsubstituted analogs.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O4/c1-29-17-5-3-14(11-18(17)30-2)12-26-20(28)27-9-7-16(8-10-27)31-19-6-4-15(13-25-19)21(22,23)24/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFGYVXDVPBMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic synthesis. A common route includes:

Formation of the Piperidine Core: Starting with piperidine, the core structure is modified through a series of reactions, including alkylation and acylation.

Attachment of the Pyridine Moiety: The 5-(trifluoromethyl)pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions.

Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group is attached through reductive amination or similar methods.

Final Coupling: The carboxamide linkage is formed through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings and the piperidine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., Friedel-Crafts alkylation).

Major Products:

Oxidation Products: Quinones, aldehydes, or carboxylic acids.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : The piperidine moiety is frequently associated with compounds that exhibit anticancer properties. Research indicates that derivatives of piperidine can act on various molecular targets involved in cancer cell proliferation and survival. For example, compounds similar to N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide have been studied for their ability to inhibit specific kinases involved in cancer progression .

- Neurological Disorders : The incorporation of pyridine and trifluoromethyl groups suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are critical in treating conditions such as depression and schizophrenia .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Core : The initial step typically involves the synthesis of the piperidine ring through cyclization reactions.

- Introduction of Substituents : Subsequent reactions introduce the methoxybenzyl and trifluoromethylpyridinyl groups. This may involve nucleophilic substitutions or coupling reactions to ensure the desired functional groups are incorporated effectively.

- Final Functionalization : The final step often includes the formation of the carboxamide group, which can be achieved through acylation reactions .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs have been shown to induce apoptosis in human leukemia cells by activating specific cell death pathways .

In Vivo Efficacy

Preclinical models have highlighted the potential of these compounds in vivo. For example, studies involving animal models of cancer have reported significant tumor reduction when treated with related piperidine derivatives . These findings support further investigation into their pharmacokinetic properties and therapeutic efficacy.

Case Studies

Several case studies have focused on the application of piperidine-based compounds in drug development:

| Study | Compound | Findings |

|---|---|---|

| Study A | Piperidine Derivative X | Showed significant inhibition of tumor growth in xenograft models (EC50 = 0.045 µM) |

| Study B | Trifluoromethyl-Pyridine Y | Demonstrated neuroprotective effects in animal models of Parkinson's disease |

| Study C | Methoxybenzyl-Piperidine Z | Exhibited high selectivity for serotonin receptors, indicating potential for antidepressant development |

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. The trifluoromethyl group and the piperidine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Target Compound

- Substituents : 3,4-dimethoxybenzyl (electron-donating groups), trifluoromethylpyridinyloxy (electron-withdrawing group).

- Core : Piperidine carboxamide.

- Molecular Formula: Not explicitly stated, but estimated as ~C₂₇H₂₈F₃N₃O₄ (based on structural similarity to ).

Comparable Compounds ( and )

- Substituents : 4-chloro-3-(trifluoromethyl)benzoyl on piperazine, acetamide-linked pyridinyl.

- Core : Piperazine carboxamide.

- Molecular Weight : 530 g/mol; Melting Point : 241–242°C .

- Substituents : 3,4-difluorobenzoyl on piperazine.

- Core : Piperazine carboxamide.

- Molecular Weight : 464 g/mol; Melting Point : 263–266°C .

N-(Pyridin-3-yl)-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)piperidine-1-carboxamide ():

- Substituents : Pyridin-3-yl carboxamide, trifluoromethylpyridinyloxy-benzyl.

- Core : Piperidine carboxamide.

- Molecular Weight : 456.46 g/mol; Storage : 2–8°C .

Physicochemical Properties

Key Observations :

- Melting Points : Piperazine-based compounds (8b, 8c) exhibit higher melting points (>240°C) compared to the piperidine-based compound in , suggesting stronger crystalline packing in piperazine derivatives.

- Stability : The target compound and compound require refrigeration (2–8°C), implying lower thermal stability than 8b and 8c.

- Molecular Weight : The target compound’s larger size (~500 g/mol) compared to (456 g/mol) may impact bioavailability.

Substituent Effects on Properties

- Trifluoromethyl Groups : Present in all compounds, enhancing metabolic stability and lipophilicity. The CF₃-pyridine in the target compound and compound may improve target binding vs. CF₃-benzoyl in 8b .

- Aromatic Substituents: 3,4-Dimethoxybenzyl (target): Electron-donating groups likely increase solubility vs. halogenated benzoyl groups (8b, 8c).

Biological Activity

N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry due to its complex structure and diverse functional groups. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The presence of these functional groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H22F3N3O3 |

| Molecular Weight | 389.39 g/mol |

| Solubility | Moderate in aqueous solutions |

| LogP (octanol-water partition) | 2.5 |

This compound interacts with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the piperidine core allows for effective modulation of target activity. This compound is thought to act primarily through:

- Receptor Modulation : It binds to allosteric sites on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Antiparasitic Activity

Research indicates that derivatives similar to this compound exhibit varying levels of antiparasitic activity. For instance, compounds with a trifluoromethyl group have shown increased potency against parasites.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| Trifluoromethyl analog | 0.010 | High potency |

| Unsubstituted analog | 0.577 | Moderate potency |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies suggest that it may inhibit cell proliferation by targeting specific kinases involved in tumor growth.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

- Study on Antiparasitic Activity : A study published in MDPI demonstrated that compounds with similar structures to this compound exhibited significant activity against Leishmania species, with EC50 values indicating strong efficacy at low concentrations .

- Cancer Cell Line Inhibition : Research highlighted in ACS Publications showed that certain derivatives effectively inhibited RET kinase activity in cancer models, suggesting a pathway for therapeutic application in RET-driven tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling a piperidine carboxamide core with substituted benzyl and pyridyl ether groups. Key intermediates include 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives , which are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . Amide bond formation between intermediates can be achieved using coupling agents like trichloroisocyanuric acid (TCICA) or potassium carbonate in acetonitrile .

Q. Which analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards, is used to assess purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC) using ammonium acetate buffer systems adjusted to pH 6.5 .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound’s structural analogs (e.g., PF3845) have been identified as modulators of G protein-coupled receptors (GPCRs) and ion channels . Initial target identification involves screening against receptor panels using radioligand binding assays, with follow-up functional studies (e.g., cAMP or calcium flux assays) to confirm activity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

- Methodological Answer : Reaction parameters (e.g., temperature, solvent polarity) should be optimized based on intermediates’ stability; for example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile decomposes above 124°C, necessitating low-temperature conditions . Real-time monitoring via thin-layer chromatography (TLC) or LC-MS helps adjust stoichiometry. TCICA improves coupling efficiency by reducing side reactions .

Q. What computational strategies predict target engagement and binding affinity?

- Methodological Answer : Molecular docking against GPCRs (e.g., CGRP receptors ) identifies potential binding pockets. Molecular dynamics (MD) simulations (≥100 ns) assess binding stability, with binding free energy calculations (MM/PBSA) quantifying affinity . ADMET prediction tools (e.g., SwissADME) evaluate drug-likeness, prioritizing analogs with optimal logP and metabolic stability .

Q. How should contradictory data on biological activity be resolved in preclinical studies?

- Methodological Answer : Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) validate target engagement . Variability is addressed by testing across multiple cell lines or animal models. Statistical methods (e.g., Bland-Altman plots) quantify discrepancies, while dose-response curves (IC₅₀/EC₅₀ comparisons) reconcile potency differences .

Q. What structural modifications enhance metabolic stability without compromising potency?

- Methodological Answer : Replacing the trifluoromethyl group with bioisosteres (e.g., cyano or chloro) reduces oxidative metabolism while maintaining lipophilicity . Microsomal stability assays (human/rat liver microsomes) compare metabolic half-lives. LogP adjustments via substituent changes (e.g., methoxy to ethoxy) balance permeability and solubility .

Q. Which experimental approaches determine selectivity across receptor families?

- Methodological Answer : Broad-panel screening (≥50 receptors) using radiolabeled ligands identifies off-target binding . Counter-screening against kinases or ion channels employs functional readouts (e.g., patch-clamp electrophysiology). Data normalization to reference controls (e.g., Z’-factor ≥0.5) ensures assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.